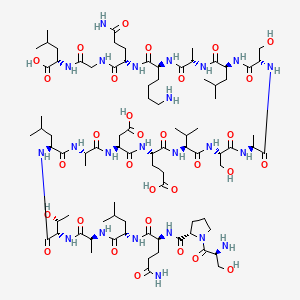

Microtubule-Associated Protein (142-161) (human)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Microtubule-Associated Protein (142-161) (human) is a polypeptide that plays a crucial role in the stabilization and regulation of microtubules within cells. Microtubules are essential components of the cytoskeleton, involved in various cellular processes such as cell division, intracellular transport, and maintenance of cell shape . This specific segment of the protein, spanning amino acids 142 to 161, is of particular interest due to its involvement in microtubule dynamics and its potential implications in neurodegenerative diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Microtubule-Associated Protein (142-161) (human) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .

Industrial Production Methods: For large-scale production, recombinant DNA technology can be employed. This involves inserting the gene encoding the protein segment into an expression vector, which is then introduced into a host cell (such as E. coli or HEK293T cells). The host cells produce the protein, which is subsequently purified using affinity chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Microtubule-Associated Protein (142-161) (human) primarily undergoes post-translational modifications rather than traditional chemical reactions. These modifications include phosphorylation, acetylation, and ubiquitination, which regulate its activity and interactions with microtubules .

Common Reagents and Conditions:

Phosphorylation: Kinases such as glycogen synthase kinase 3 beta (GSK3β) and cyclin-dependent kinase 5 (CDK5) are common enzymes that phosphorylate this protein segment.

Acetylation: Histone acetyltransferases (HATs) are responsible for acetylating lysine residues.

Ubiquitination: E3 ubiquitin ligases facilitate the attachment of ubiquitin molecules to the protein.

Major Products Formed: The major products formed from these reactions are the modified versions of the protein, which exhibit altered binding affinities and regulatory functions with microtubules .

Aplicaciones Científicas De Investigación

Microtubule-Associated Protein (142-161) (human) has a wide range of applications in scientific research:

Chemistry: It is used in studies investigating the chemical properties and interactions of microtubule-associated proteins.

Mecanismo De Acción

Microtubule-Associated Protein (142-161) (human) exerts its effects by binding to microtubules and stabilizing their structure. This interaction is regulated by post-translational modifications such as phosphorylation, which can either enhance or inhibit its binding affinity. The protein segment interacts with tubulin, the building block of microtubules, and influences their polymerization and depolymerization dynamics . These actions are crucial for maintaining cellular functions such as mitosis, intracellular transport, and cell signaling .

Comparación Con Compuestos Similares

Tau Protein: Another microtubule-associated protein involved in stabilizing microtubules, particularly in neurons.

MAP2 (Microtubule-Associated Protein 2): Similar to Tau, MAP2 is involved in stabilizing microtubules in neuronal cells and is used as a marker for dendritic processes.

Uniqueness: Microtubule-Associated Protein (142-161) (human) is unique due to its specific sequence and the role it plays in microtubule dynamics. Unlike Tau and MAP2, which are more broadly studied, this specific segment provides insights into the finer regulatory mechanisms of microtubule stabilization and its implications in disease states .

Propiedades

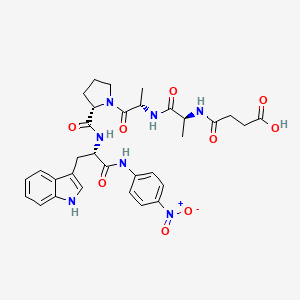

Fórmula molecular |

C86H147N23O31 |

|---|---|

Peso molecular |

1999.2 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C86H147N23O31/c1-38(2)29-53(102-74(127)51(22-25-62(90)115)100-82(135)60-20-18-28-109(60)85(138)48(88)35-110)76(129)94-46(14)71(124)108-67(47(15)113)84(137)104-55(31-40(5)6)78(131)93-44(12)69(122)101-56(33-65(119)120)79(132)99-52(23-26-64(117)118)75(128)107-66(42(9)10)83(136)106-58(36-111)80(133)95-45(13)70(123)105-59(37-112)81(134)103-54(30-39(3)4)77(130)92-43(11)68(121)97-49(19-16-17-27-87)73(126)98-50(21-24-61(89)114)72(125)91-34-63(116)96-57(86(139)140)32-41(7)8/h38-60,66-67,110-113H,16-37,87-88H2,1-15H3,(H2,89,114)(H2,90,115)(H,91,125)(H,92,130)(H,93,131)(H,94,129)(H,95,133)(H,96,116)(H,97,121)(H,98,126)(H,99,132)(H,100,135)(H,101,122)(H,102,127)(H,103,134)(H,104,137)(H,105,123)(H,106,136)(H,107,128)(H,108,124)(H,117,118)(H,119,120)(H,139,140)/t43-,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |

Clave InChI |

WVIZXMKBHKHWTG-ACFKOSQOSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CO)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)

![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)

![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)

![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)

![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)